Pigment Yellow 110

CAS No.: 5590-18-1

Cat. No.: VC2901792

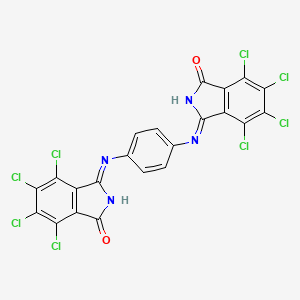

Molecular Formula: C22H6Cl8N4O2

Molecular Weight: 641.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5590-18-1 |

|---|---|

| Molecular Formula | C22H6Cl8N4O2 |

| Molecular Weight | 641.9 g/mol |

| IUPAC Name | 4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |

| Standard InChI | InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36) |

| Standard InChI Key | QRFIXNBFUBOBTH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 |

| Canonical SMILES | C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 |

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Characteristics

Pigment Yellow 110 belongs to the isoindolinone class, featuring a central phenylenediamine core symmetrically substituted with tetrachloroisoindolinone groups. Key thermodynamic properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 808.6 ± 75.0 °C (predicted) | |

| Water Solubility | 10 μg/L at 25°C | |

| LogP (Octanol-Water) | 5.2 | |

| Vapor Pressure | 0 Pa at 25°C | |

| Thermal Stability | Up to 299°C in HDPE |

The low water solubility and high thermal stability make it ideal for high-temperature polymer processing, such as in polyethylene (PE) and polypropylene (PP) .

Resistance Properties

Industrial evaluations highlight its robustness in harsh environments:

These properties are attributed to the chlorine-rich structure, which enhances electron withdrawal and reduces photocatalytic activity .

Synthesis and Industrial Production

Synthetic Pathways

The patented synthesis involves three stages :

-

Phthalimide Formation: Tetrachlorophthalic anhydride reacts with urea or ammonia in xylenes or nitrobenzene at 130–150°C.

-

Aminolysis: The intermediate phthalimide undergoes coupling with para-phenylenediamine in chlorobenzene, catalyzed by or KOH.

-

Cyclocondensation: Phosphorus pentachloride () facilitates ring closure at 60–100°C, yielding the final pigment.

This method achieves a 70% yield, with particle size controlled via post-synthetic milling .

Environmental and Regulatory Considerations

Pigment Yellow 110 production historically involved hexachlorobenzene (HCB) as a by-product. Modern processes using tetrachlorophthalic anhydride (TCPA) with HCB levels ≤200 ppm reduce contamination to ≤10 ppm in the final product, complying with EU REACH and U.S. FDA (21 CFR 178.3297) standards .

Performance in Advanced Applications

Coatings and Plastics

In automotive coatings, Pigment Yellow 110 provides:

-

Warpage Resistance: Rated 1/3 (minimal) in polyolefins due to low interfacial stress .

-

Migration Resistance: 5/5 rating, preventing bleeding in multilayer plastics .

A study comparing surfactants found that alkylphenol ethoxylates (HLB 12–14) optimized dispersion stability, increasing tinctorial strength by 18% in solvent-based paints .

Electrophoretic Displays

Encapsulation with styrene via mini-emulsion polymerization produces PS/PY110-S composite particles. These exhibit:

-

Contrast Ratio: 1.58 in yellow-white dual-color cells.

Doping with Pigment Red 146 further enhances chromaticity, making it viable for e-paper technologies .

| Grade | BET Surface Area (m²/g) | Primary Use Case |

|---|---|---|

| ECY11004 | 27 | Plastics (PP, PET, ABS) |

| 7210 | 35 | Automotive OEM coatings |

| 7310 | 30 | Powder coatings |

Pricing ranges from $60–$69 per gram for research quantities, reflecting its premium status .

Emerging Research and Development

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume